Adenosine Receptor Affinity Profile Differentiates Theophylline from Doxofylline and Enprofylline
Theophylline exhibits potent, non-selective antagonism at adenosine A1, A2A, A2B, and A3 receptors. In contrast, doxofylline displays negligible affinity (all >100 µM), and enprofylline shows markedly lower potency, particularly at A2A and A2B subtypes [1]. This differential receptor engagement underpins distinct clinical effect profiles.
| Evidence Dimension | Adenosine receptor binding affinity (Ki or IC50) |
|---|---|
| Target Compound Data | A1: 10–30 µM; A2A: 2–10 µM; A2B: 10–30 µM; A3: 20–100 µM |
| Comparator Or Baseline | Doxofylline: A1, A2A, A2B, A3 all >100 µM; Enprofylline: A1: 42–156 µM; A2A: 38–81 µM; A2B: 5–20 µM; A3: 65–93 µM |
| Quantified Difference | Theophylline A2A affinity is 38–50× higher than enprofylline; doxofylline shows negligible affinity (>100 µM) for all subtypes vs. theophylline's low µM range. |
| Conditions | In vitro recombinant human adenosine receptor binding assays; data compiled from multiple sources as presented in ERS summary table. |
Why This Matters
Procurement decisions should reflect that theophylline's adenosine antagonism is linked to both therapeutic bronchodilation and dose-limiting adverse effects (e.g., tachycardia, CNS stimulation), whereas doxofylline's lack of affinity confers a distinct safety advantage that may be preferable in certain patient populations.
- [1] European Respiratory Society. Adenosine receptor and PDE inhibitory potencies of xanthines [Table 1]. ERS Congress Abstract Material. View Source
